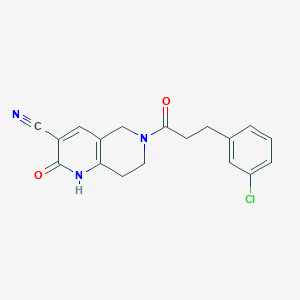
6-(3-(3-Chlorophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also has a 3-chlorophenylpropanoyl group attached, which is a type of aromatic compound .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the naphthyridine ring system and the 3-chlorophenylpropanoyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the naphthyridine core might undergo reactions typical of nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the naphthyridine core and the 3-chlorophenylpropanoyl group could influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of derivatives similar to the compound , providing insights into their chemical structures and properties. For instance, studies on the synthesis and DFT study of 4H-benzo[h]chromene derivatives and the structural parameters of certain dyes highlight the importance of these compounds in understanding molecular structures and spectroscopic characterization (Al‐Sehemi et al., 2012); (Wazzan et al., 2016).
Biological Activities and Applications
Several studies have explored the antimicrobial activities and potential biological applications of compounds similar to "6-(3-(3-Chlorophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile". Research on the antimicrobial activities of synthesized pyridines, oxazines, and thiazoles from 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed et al., 2008).
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic-inorganic photodiode fabrication demonstrate the potential use of these compounds in electronic devices and solar energy conversion (Zeyada et al., 2016).
Inhibitory Activity against Specific Targets
Compounds within this family have been studied for their inhibitory activity against specific enzymes or receptors, indicating potential applications in medicine and pharmacology. For instance, the synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60c-src suggests their relevance in targeting protein tyrosine kinases (Thompson et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-(3-chlorophenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-3-1-2-12(8-15)4-5-17(23)22-7-6-16-14(11-22)9-13(10-20)18(24)21-16/h1-3,8-9H,4-7,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIZPHJOKSGZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2972537.png)
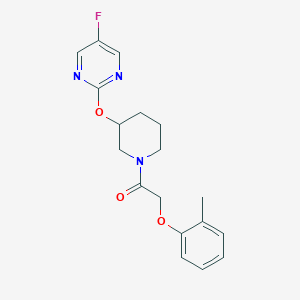
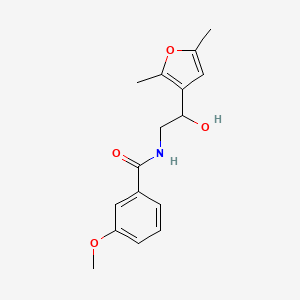
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2972542.png)
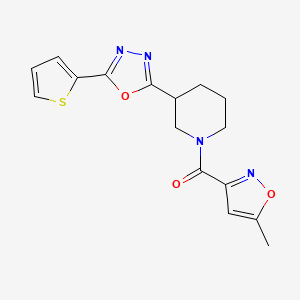
![3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2972549.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2972550.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2972551.png)
![N-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2972552.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2972555.png)
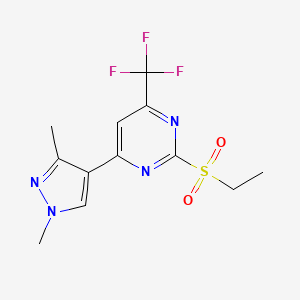
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2972557.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972559.png)
